2-chloro-N-{1-[(2-chloro-4-nitrophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-4-nitro-N-phenylbenzamide
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Overview
Description
2-chloro-N-{1-[(2-chloro-4-nitrophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-4-nitro-N-phenylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including chloro, nitro, and amide groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{1-[(2-chloro-4-nitrophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-4-nitro-N-phenylbenzamide typically involves multi-step organic reactions. One common approach is the acylation of 2-chloro-4-nitrophenylamine with 2-chloro-4-nitrobenzoyl chloride under anhydrous conditions, followed by cyclization with 2-methyl-1,2,3,4-tetrahydroquinoline . The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like thionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{1-[(2-chloro-4-nitrophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-4-nitro-N-phenylbenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride for acylation, hydrogen gas for reduction, and potassium permanganate for oxidation. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction of nitro groups results in the corresponding amines .
Scientific Research Applications
2-chloro-N-{1-[(2-chloro-4-nitrophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-4-nitro-N-phenylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-{1-[(2-chloro-4-nitrophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-4-nitro-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s nitro and chloro groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . This interaction can disrupt cellular processes and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-chloro-4-nitrophenyl)acetamide
- 2-chloro-4-nitrophenol
- 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
Uniqueness
What sets 2-chloro-N-{1-[(2-chloro-4-nitrophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-4-nitro-N-phenylbenzamide apart from similar compounds is its complex structure, which includes multiple functional groups and a tetrahydroquinoline moiety.
Properties
Molecular Formula |
C30H22Cl2N4O6 |
---|---|
Molecular Weight |
605.4 g/mol |
IUPAC Name |
2-chloro-N-[1-(2-chloro-4-nitrobenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-4-nitro-N-phenylbenzamide |
InChI |
InChI=1S/C30H22Cl2N4O6/c1-18-15-28(34(19-7-3-2-4-8-19)30(38)23-14-12-21(36(41)42)17-26(23)32)24-9-5-6-10-27(24)33(18)29(37)22-13-11-20(35(39)40)16-25(22)31/h2-14,16-18,28H,15H2,1H3 |
InChI Key |
NHSJVHMTUNJUEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N(C4=CC=CC=C4)C(=O)C5=C(C=C(C=C5)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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